molecular formula C21H23N3O5S3 B11066377 Ethyl 2-({[4-methyl-2-(methylsulfanyl)-3-oxo-3,4-dihydroquinoxalin-6-yl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({[4-methyl-2-(methylsulfanyl)-3-oxo-3,4-dihydroquinoxalin-6-yl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11066377
M. Wt: 493.6 g/mol
InChI Key: SHPMZKDBTPJEFL-UHFFFAOYSA-N
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Description

ETHYL 2-({[4-METHYL-2-(METHYLSULFANYL)-3-OXO-3,4-DIHYDRO-6-QUINOXALINYL]SULFONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a quinoxaline and benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({[4-METHYL-2-(METHYLSULFANYL)-3-OXO-3,4-DIHYDRO-6-QUINOXALINYL]SULFONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include quinoxaline derivatives and benzothiophene compounds. The synthesis may involve sulfonylation, esterification, and cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({[4-METHYL-2-(METHYLSULFANYL)-3-OXO-3,4-DIHYDRO-6-QUINOXALINYL]SULFONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the carbonyl group results in alcohols .

Scientific Research Applications

ETHYL 2-({[4-METHYL-2-(METHYLSULFANYL)-3-OXO-3,4-DIHYDRO-6-QUINOXALINYL]SULFONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-({[4-METHYL-2-(METHYLSULFANYL)-3-OXO-3,4-DIHYDRO-6-QUINOXALINYL]SULFONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-METHYLBENZENESULFONATE
  • 2-METHYL-1- [2- (2-METHYL-1-PYRIDINIUMYL)ETHYL]PYRIDINIUM BIS (4-METHYLBENZENESULFONATE)
  • 1-ETHYL-2- [ (Z)- (3-ETHYL-5-HYDROXY-1,3-BENZOTHIAZOL-2 (3H)-YLIDENE)METHYL]-6-METHYLQUINOLINIUM 4-METHYLBENZENESULFONATE

Uniqueness

ETHYL 2-({[4-METHYL-2-(METHYLSULFANYL)-3-OXO-3,4-DIHYDRO-6-QUINOXALINYL]SULFONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of quinoxaline and benzothiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H23N3O5S3

Molecular Weight

493.6 g/mol

IUPAC Name

ethyl 2-[(4-methyl-2-methylsulfanyl-3-oxoquinoxalin-6-yl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H23N3O5S3/c1-4-29-21(26)17-13-7-5-6-8-16(13)31-18(17)23-32(27,28)12-9-10-14-15(11-12)24(2)20(25)19(22-14)30-3/h9-11,23H,4-8H2,1-3H3

InChI Key

SHPMZKDBTPJEFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NS(=O)(=O)C3=CC4=C(C=C3)N=C(C(=O)N4C)SC

Origin of Product

United States

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